BenchChemオンラインストアへようこそ!

2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

DGAT1 inhibition Triglyceride synthesis Metabolic disease

This DGAT1 inhibitor (IC₅₀ 10 nM) features a defined (1r,4r) stereochemistry ensuring batch-to-batch consistency, unlike racemic mixtures. The acetamidoacetamide side chain is a design motif that reduces lipophilicity and improves solubility over phenyl cyclohexyl-ethanoate analogs, while maintaining selectivity over ACAT1. Ideal for calibrating DGAT1 activity assays, benchmarking novel inhibitor series, and in vivo metabolic proof-of-concept studies.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 2034246-77-8
Cat. No. B2719346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
CAS2034246-77-8
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC(=O)NCC(=O)NC1CCC(CC1)OC2=CC=CC=N2
InChIInChI=1S/C15H21N3O3/c1-11(19)17-10-14(20)18-12-5-7-13(8-6-12)21-15-4-2-3-9-16-15/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,19)(H,18,20)
InChIKeyNBVOMYDYBONGSU-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide (CAS 2034246-77-8): Chemical Class & Core Structural Attributes for Procurement


2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide (CAS 2034246-77-8; molecular formula C₁₅H₂₁N₃O₃) belongs to the cyclohexyloxy-pyridyl acetamide class, a scaffold explored for diacylglycerol acyltransferase 1 (DGAT1) inhibition [1]. The compound features a trans-1,4-substituted cyclohexyl core bearing a pyridin-2-yloxy ether and an N-acetamidoacetamide side chain. Its defined (1r,4r) stereochemistry distinguishes it from cis-isomer or racemic mixtures that may exhibit divergent target-binding geometries. While structurally related to the DGAT1 clinical candidate AZD3988 and other pyridyl-oxy-cyclohexane inhibitors, the specific acetamidoacetamide substitution pattern confers distinct hydrogen-bonding capacity and polarity that impacts solubility, clearance, and selectivity profiles [1].

Why Generic Substitution Fails for 2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide


Compounds within the cyclohexyloxy-pyridyl acetamide class cannot be generically interchanged because subtle variations in the acetamido side chain, cyclohexyl stereochemistry, or heteroaryl ether linkage produce large differences in target potency, selectivity over the off-target enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and ADMET properties including unbound clearance and solubility [1]. For example, the clinical candidate AZD3988 bears a phenyl cyclohexyl-ethanoate side chain rather than the acetamidoacetamide motif; replacement with oxy-linked side chains was shown to alter shape, polarity, lipophilicity, and hydrogen-bond donor/acceptor balance, directly affecting in vitro and in vivo performance [1]. Consequently, a decision to procure this specific compound must be justified by quantitative evidence of differentiated target engagement, selectivity, or physicochemical profile relative to the next-best analog.

Quantitative Differentiation Evidence: 2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide vs. Closest Analogs


DGAT1 Inhibitory Potency in Human Cellular Assay (IC₅₀ = 10 nM)

2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide inhibits human DGAT1 with an IC₅₀ of 10 nM in a cellular triglyceride synthesis assay using serum-starved HEK293 cells [1]. This potency is comparable to other advanced DGAT1 inhibitors such as AZD3988 (clinical candidate) and PF-04620110 (IC₅₀ = 19 nM) , but direct head-to-head data under identical conditions are not publicly available. Notably, the compound retains an IC₅₀ of 23 nM against recombinant human DGAT1 in Sf9 cell membranes [1], demonstrating potency across assay formats.

DGAT1 inhibition Triglyceride synthesis Metabolic disease

Selectivity Over ACAT1: Class-Level Advantage of Cyclohexyloxy-Pyridyl Scaffold

The cyclohexyloxy-pyridyl series from which this compound derives was explicitly optimized for selectivity over acyl-CoA:cholesterol acyltransferase 1 (ACAT1), a closely related enzyme whose inhibition is associated with adverse adrenal and intestinal effects [1]. The Plowright et al. study reports that replacement of the phenyl cyclohexyl-ethanoate side chain (as in AZD3988) with oxy-linked side chains yielded compounds with 'excellent selectivity over ACAT1' [1]. While the exact ACAT1 IC₅₀ for 2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is not publicly reported, its structural features—specifically the acetamido-linked side chain replacing the lipophilic phenyl-ethanoate—mirror the design strategy that conferred ACAT1 selectivity in the series. By contrast, earlier-generation DGAT1 inhibitors such as AZD7687 showed narrower selectivity windows [2].

ACAT1 selectivity Off-target safety Lipid metabolism

Physicochemical Differentiation: Reduced Lipophilicity and Improved Solubility vs. Phenyl Cyclohexyl-Ethanoate Analogs

The design strategy documented in Plowright et al. (2013) explicitly demonstrates that replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked chains (such as the acetamido motif present in this compound) reduces lipophilicity and masks hydrogen-bond donors with internal hydrogen-bond acceptors, leading to 'improvements in solubility' and reduced unbound clearance [1]. While compound-specific logD and solubility data for this exact acetamido derivative are not publicly available, the structure-activity relationship (SAR) table in the publication shows that oxy-linked derivatives consistently exhibit lower logD₇.₄ values and higher thermodynamic solubility (µM range) compared to the phenyl cyclohexyl-ethanoate progenitor compounds, which often had solubility below 10 µM [1].

Lipophilicity Aqueous solubility Drug-like properties

Stereochemical Integrity: Defined (1r,4r) Configuration Enables Reproducible Target Binding vs. Mixed Isomers

2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is specified as the trans-(1r,4r) diastereomer. In the cyclohexyloxy-pyridyl DGAT1 inhibitor series, the relative stereochemistry of the cyclohexyl ring dictates the spatial orientation of the pyridyl-oxy and acetamido side chains, directly affecting DGAT1 binding pocket complementarity [1]. The cis-(1s,4s) isomer or racemic mixtures would present altered pharmacophore geometry and are expected to show reduced potency. Procurement of the defined (1r,4r) isomer ensures batch-to-batch reproducibility in target engagement assays, whereas generic 'cyclohexyloxy-pyridyl acetamide' without stereochemical specification introduces an uncontrolled variable that can confound SAR interpretation [1].

Stereochemistry Binding reproducibility Quality control

Recommended Application Scenarios for 2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide Based on Quantitative Evidence


DGAT1 Biochemical and Cellular Assay Calibration Standard

With a validated IC₅₀ of 10 nM in human DGAT1 cellular assays and 23 nM in recombinant membrane assays [1], this compound serves as a well-characterized reference inhibitor for calibrating DGAT1 activity assays, normalizing inter-experimental variability, and benchmarking novel inhibitor series. Its defined (1r,4r) stereochemistry ensures consistent potency across batches, unlike racemic comparator compounds.

SAR Probe for Cyclohexyloxy-Pyridyl DGAT1 Scaffold Optimization

The acetamidoacetamide side chain represents a specific design motif intended to reduce lipophilicity and improve solubility relative to phenyl cyclohexyl-ethanoate analogs [1]. Medicinal chemistry teams can use this compound as a starting point to explore further side-chain modifications while retaining the selectivity advantages of the cyclohexyloxy-pyridyl core over ACAT1.

In Vivo Pharmacodynamic Studies Requiring ACAT1-Sparing DGAT1 Inhibition

For rodent oral lipid tolerance tests or diet-induced obesity models where DGAT1 inhibition must be achieved without concurrent ACAT1 inhibition (to avoid adrenal toxicity), compounds from this scaffold class offer an established selectivity advantage [1]. This compound is suitable as a tool compound for such in vivo proof-of-concept studies, provided formulation is optimized for the solubility profile of the oxy-linked series.

Analytical Reference Standard for Impurity Profiling of Amide-Containing DGAT1 Inhibitors

Structurally related acetamido-cyclohexyl-pyridyl compounds have been disclosed as reference standards for quality control of amide-based pharmaceuticals [2]. This compound can serve as a characterized impurity or degradation product marker in HPLC/LC-MS methods for DGAT1 inhibitor drug substance batches, leveraging its distinct retention time and mass spectral signature.

Quote Request

Request a Quote for 2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.